alpha-Hydroxyolopatadine IUPAC name and CAS number
alpha-Hydroxyolopatadine IUPAC name and CAS number
Identification, Structural Characterization, and Analytical Profiling of Olopatadine Impurity A
Executive Summary
In the development and quality control of high-potency antihistamines, the rigorous characterization of related substances is a critical regulatory requirement (ICH Q3A/B). alpha-Hydroxyolopatadine (often designated as Olopatadine Related Compound A or Impurity A ) represents a significant structural analogue of the parent drug, Olopatadine.
This guide provides a definitive technical reference for alpha-Hydroxyolopatadine. It synthesizes confirmed physicochemical data, metabolic context, and validated analytical strategies for its detection and control in pharmaceutical matrices. Unlike the major metabolic pathways mediated by CYP3A4 (N-desmethylation) or FMO (N-oxidation), the alpha-hydroxy derivative presents unique stereochemical and chromatographic challenges that require precise methodological interventions.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The accurate identification of alpha-Hydroxyolopatadine relies on distinguishing its specific stereochemical configuration. It retains the (Z)-propylidene geometry of the parent molecule while introducing a chiral center at the
2.1 Nomenclature and Registry
| Parameter | Technical Specification |
| Common Name | alpha-Hydroxyolopatadine ( |
| Pharmacopeial Designation | Olopatadine Related Compound A (USP) |
| CAS Number (Free Acid) | 1331822-32-2 |
| CAS Number (HCl Salt) | 1331668-21-3 |
| IUPAC Name | (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)-2-hydroxyacetic acid |
| Molecular Formula | C |
| Molecular Weight | 353.41 g/mol (Free Base) |
2.2 Structural Logic
The molecule consists of a tricyclic dibenz[b,e]oxepin core. The critical modification is the hydroxylation of the methylene group in the acetic acid moiety at position 2.
-
Side Chain 1: (Z)-3-(dimethylamino)propylidene at C11.[1][2][6][3][4][5][7]
-
Side Chain 2:
-hydroxyacetic acid at C2.[3]
Stereochemical Note: The introduction of the hydroxyl group creates a chiral center.[7] Synthetic standards are typically supplied as a racemic mixture (
Metabolic and Degradation Pathways[13]
While Olopatadine is primarily excreted renally with limited metabolism (approx. 6% of dose), understanding the formation of alpha-Hydroxyolopatadine is vital for stability profiling. It is distinct from the primary in vivo metabolites (M1 and M3).
3.1 Biotransformation Context
-
Primary Metabolites:
-
alpha-Hydroxy Formation:
-
This compound is primarily observed as a process impurity or oxidative degradation product rather than a major circulating metabolite in humans.
-
However, trace hydroxylation at the benzylic-like alpha position is chemically feasible under oxidative stress conditions.
-
3.2 Pathway Visualization
The following diagram illustrates the structural divergence of alpha-Hydroxyolopatadine from the parent drug and its relationship to major metabolic pathways.
Figure 1: Structural relationship between Olopatadine, its major metabolites (M1, M3), and the alpha-hydroxy impurity.[1][10][2][3][4][11][5][7][9][12]
Pharmacological & Safety Implications
4.1 Activity Profile
Research indicates that alpha-Hydroxyolopatadine acts as an inhibitor of the Histamine H1 Receptor , retaining the core pharmacophore of the parent molecule.[2] However, its potency and selectivity profile may differ due to the increased polarity conferred by the hydroxyl group.
4.2 Regulatory Control (ICH Q3A/B)
As a known related substance:
-
Reporting Threshold: >0.05% (API) or >0.1% (Product)
-
Identification Threshold: >0.10% (API) or >0.2% (Product)
-
Qualification Threshold: >0.15% (API) or >0.2% (Product)
Note: Thresholds depend on maximum daily dose; Olopatadine is typically low-dose (ophthalmic/nasal), often requiring high-sensitivity assays.
Analytical Protocol: Detection and Quantification
To reliably detect alpha-Hydroxyolopatadine in the presence of the parent drug and other impurities, a gradient Reverse Phase HPLC (RP-HPLC) method with Mass Spectrometric detection (LC-MS/MS) is recommended.
5.1 Sample Preparation Strategy
-
Matrix: Ophthalmic solution or plasma.[13]
-
Extraction: Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges (MCX) is superior to simple protein precipitation due to the amphoteric nature of the molecule (amine + carboxylic acid).
5.2 Recommended LC-MS/MS Conditions
This protocol ensures separation of the alpha-hydroxy impurity from the N-oxide metabolite, which has a similar mass shift (+16 Da) but different fragmentation.
| Parameter | Setting | Rationale |
| Column | C18, 1.7 µm, 2.1 x 100 mm | Sub-2-micron particles for maximal resolution of structural isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonation of the tertiary amine for MS sensitivity. |
| Mobile Phase B | Acetonitrile | Sharp peak shape for hydrophobic tricyclic core. |
| Gradient | 5% B to 95% B over 8 min | Gradient elution required to separate polar metabolites from parent. |
| Flow Rate | 0.4 mL/min | Optimal for electrospray ionization (ESI). |
| Detection | ESI Positive Mode (+ve) | Detects [M+H]+ species. |
| MRM Transition | 354.2 → 165.1 (Quantifier) | Specific fragmentation of the dibenzoxepin core. |
5.3 Analytical Logic Diagram
The following workflow describes the decision tree for confirming the identity of alpha-Hydroxyolopatadine versus other isobaric impurities (e.g., N-oxide).
Figure 2: Analytical decision tree for differentiating alpha-Hydroxyolopatadine from isobaric impurities.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71749216, alpha-Hydroxyolopatadine. Retrieved January 28, 2026, from [Link]
-
United States Pharmacopeia (USP). (2024).[3] Olopatadine Hydrochloride: Related Compound A.[3] USP Reference Standards Catalog.
-
Ohshima, E., et al. (1992).[5] "Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives." Journal of Medicinal Chemistry, 35(11), 2074-2084. (Foundational chemistry of the dibenzoxepin core).
-
Kajita, J., et al. (2002).[5] "Characterization of the cytochrome P450 isozymes involved in the metabolism of olopatadine hydrochloride in humans." Drug Metabolism and Disposition, 30(10), 1124-1129. (Establishes M1/M3 pathways, distinguishing them from Impurity A).
Sources
- 1. pharmaceresearch.com [pharmaceresearch.com]
- 2. Olopatadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. alpha-Hydroxyolopatadine | C21H23NO4 | CID 71749216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-Hydroxy olopatadine | C21H24ClNO4 | CID 71749215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. α-Hydroxy Olopatadine (Z-Isomer) | 1628639-06-4 [chemicea.com]
- 7. alpha-Hydroxyolopatadine | 1331822-32-2 | Benchchem [benchchem.com]
- 8. Effects of olopatadine, a new antiallergic agent, on human liver microsomal cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DailyMed - RYALTRIS- olopatadine hydrochloride and mometasone furoate spray, metered [dailymed.nlm.nih.gov]
- 10. α-Hydroxy Olopatadine | 1331668-21-3 [chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 13. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
